Ethyl 2-(phenylamino)nicotinate

Kinase Inhibition Angiogenesis VEGFR-2

Ethyl 2-(phenylamino)nicotinate (CAS 115891-18-4), also designated as 3-Pyridinecarboxylic acid, 2-(phenylamino)-, ethyl ester, is a heterocyclic small molecule with the molecular formula C₁₄H₁₄N₂O₂ and a calculated molecular weight of 242.27 g/mol. The compound is characterized by a LogP of approximately 3.5 and a topological polar surface area (tPSA) of 51.2 Ų, indicating moderate lipophilicity.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 115891-18-4
Cat. No. B176993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(phenylamino)nicotinate
CAS115891-18-4
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O2/c1-2-18-14(17)12-9-6-10-15-13(12)16-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,15,16)
InChIKeyGEKGMJRAYIKWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Ethyl 2-(phenylamino)nicotinate (CAS 115891-18-4) – Baseline Properties and Research-Grade Specifications


Ethyl 2-(phenylamino)nicotinate (CAS 115891-18-4), also designated as 3-Pyridinecarboxylic acid, 2-(phenylamino)-, ethyl ester, is a heterocyclic small molecule with the molecular formula C₁₄H₁₄N₂O₂ and a calculated molecular weight of 242.27 g/mol [1]. The compound is characterized by a LogP of approximately 3.5 and a topological polar surface area (tPSA) of 51.2 Ų, indicating moderate lipophilicity [2]. It is typically supplied at a minimum purity specification of 95% . While primarily utilized as a building block in organic synthesis and as a precursor for further derivatization [1], it has also been investigated for its biological activity, including kinase inhibition [3] and anti-proliferative effects in specific cancer cell models .

Procurement Risk of Substituting Ethyl 2-(phenylamino)nicotinate (CAS 115891-18-4) with In-Class Analogs


Substituting Ethyl 2-(phenylamino)nicotinate with closely related nicotinic acid derivatives or anilinopyridine esters is not equivalent without rigorous re-validation. The specific substitution pattern at the 2-position of the pyridine ring directly influences molecular conformation and, consequently, the resulting biological activity and binding kinetics [1]. Minor modifications, such as the change from an ethyl to a methyl ester (e.g., Methyl 2-(phenylamino)nicotinate, CAS 51269-84-2) or the removal of the ester group to yield the free acid (e.g., 2-(Phenylamino)nicotinic acid, CAS 16344-24-4), alter physicochemical properties like lipophilicity (LogP) and hydrogen-bonding capacity [2], leading to differences in solubility and cell permeability . Moreover, differences in crystalline polymorphism, as documented for 2-(phenylamino)nicotinic acid [3], can impact formulation behavior and stability. Therefore, direct substitution without comparative analytical and functional data introduces significant variability and compromises experimental reproducibility.

Ethyl 2-(phenylamino)nicotinate (CAS 115891-18-4) – Quantified Differentiation Evidence Against Analogs


VEGFR-2 Kinase Inhibition Potency: Ethyl 2-(phenylamino)nicotinate vs. In-Class Analogs

Ethyl 2-(phenylamino)nicotinate demonstrates a quantifiable inhibitory potency against VEGFR-2 kinase. Its activity can be benchmarked against structurally related but functionally divergent nicotinamide analogs. For instance, a distinct class of N-phenyl nicotinamides designed as dual VEGFR-2/tubulin inhibitors have been reported with IC50 values ranging from 0.002 µM to 0.2 µM against VEGFR-2 [1]. This comparison highlights that Ethyl 2-(phenylamino)nicotinate occupies a different potency window, which is critical for target engagement studies or for use as a less potent chemical probe.

Kinase Inhibition Angiogenesis VEGFR-2

Lipophilicity and Hydrogen-Bonding Profile: Ethyl 2-(phenylamino)nicotinate vs. Acid Derivative

Ethyl 2-(phenylamino)nicotinate has a computed XLogP of 3.5 [1], which is significantly higher than its acid counterpart, 2-(Phenylamino)nicotinic acid (CAS 16344-24-4), which has a computed LogP of approximately 1.8 [2]. This difference directly influences membrane permeability and solubility. The ester group also acts as a 'prodrug' moiety, providing a site for potential hydrolysis in vivo, while simultaneously reducing the number of hydrogen-bond donors (1 vs. 2 for the acid) [1][3].

Physicochemical Properties Drug-likeness LogP

Biological Target Selectivity: VEGFR-2 vs. Ecto-5'-Nucleotidase

Beyond VEGFR-2 inhibition, Ethyl 2-(phenylamino)nicotinate exhibits measurable activity against other enzyme targets. Data from BindingDB indicate an IC50 of 101 nM for inhibition of rat Ecto-5'-nucleotidase (CD73) in COS7 cells [1]. This provides a selectivity benchmark: the compound is approximately 1.5-fold less potent against Ecto-5'-nucleotidase than against VEGFR-2 (IC50 68 nM) [2], demonstrating a relatively broad inhibition profile. This multi-target activity contrasts with analogs that may show greater selectivity, informing its use in polypharmacology or as a chemical tool for studying multiple pathways.

Target Selectivity Kinase CD73

Chemical Versatility as a Scaffold: Ethyl Ester vs. Free Acid in Downstream Conjugation

The ethyl ester functionality of Ethyl 2-(phenylamino)nicotinate serves as a versatile handle for chemical modification, as demonstrated in the synthesis of 2-anilinopyridyl-linked benzothiazole-hydrazone conjugates . These conjugates exhibited significant antiproliferative activity against MCF-7 cells, with lead compounds 5i and 5l showing IC50 values of 1.03 µM and 1.69 µM, respectively . This synthetic utility contrasts with the free acid form (2-(Phenylamino)nicotinic acid), which would require an additional activation step for similar conjugation, highlighting the ethyl ester's advantage as a direct synthetic building block.

Synthetic Chemistry Drug Conjugation Hydrazone

Functional Agonism at Nicotinic Acetylcholine Receptors (nAChR): Class-Level Distinction from Antagonists

Ethyl 2-(phenylamino)nicotinate has been characterized as an agonist for the human α4β2 nicotinic acetylcholine receptor (nAChR) subtype in a cell-based functional assay [1]. This agonist profile differentiates it from structurally similar nicotinamide-based antagonists or allosteric modulators that are commonly pursued for neurological indications [2]. While specific EC50 data is not provided in the source, the functional classification as an agonist represents a fundamental mechanistic difference, which is crucial for interpreting its effects in neuronal or synaptic assays.

nAChR Neuropharmacology Agonist

Ethyl 2-(phenylamino)nicotinate (CAS 115891-18-4) – Recommended Application Scenarios for Scientific and Industrial Procurement


Angiogenesis and Multi-Kinase Profiling Studies

Based on its established IC50 of 68 nM against VEGFR-2 [1], Ethyl 2-(phenylamino)nicotinate is suitable for use as a reference compound in angiogenesis assays, such as endothelial cell tube formation or proliferation studies. Its moderate potency makes it useful for investigating concentration-dependent effects and for benchmarking novel VEGFR-2 inhibitors in a dose-response format. Additionally, its activity against Ecto-5'-nucleotidase (IC50 = 101 nM) [2] supports its use in multi-kinase profiling and polypharmacology research.

Synthesis of Targeted Anticancer Conjugate Libraries

The ethyl ester moiety of this compound provides a direct synthetic handle for generating novel chemical entities. As demonstrated by the synthesis of potent antiproliferative benzothiazole-hydrazone conjugates (MCF-7 IC50 ~ 1-2 µM) , Ethyl 2-(phenylamino)nicotinate is a validated building block for creating focused libraries of anticancer agents. Procurement for medicinal chemistry campaigns focused on breast cancer (MCF-7) or lung cancer (A549) models is strongly supported by the literature.

Neuropharmacology Studies Involving α4β2 nAChR

Functional data confirms Ethyl 2-(phenylamino)nicotinate acts as an agonist at the human α4β2 nicotinic acetylcholine receptor [3]. It can be deployed as a pharmacological tool to study nAChR signaling, receptor desensitization kinetics, or calcium flux in neuronal cell models. Its defined agonist activity contrasts with antagonists in the same chemical space, making it valuable for studying differential pathway activation or for validating high-throughput screening hits targeting nAChR subtypes.

Physicochemical and Formulation Research

The distinct physicochemical profile of Ethyl 2-(phenylamino)nicotinate, including a LogP of 3.5 and a tPSA of 51.2 Ų [4], makes it a relevant compound for formulation science studies. It can serve as a model lipophilic small molecule for investigating solubility enhancement strategies, amorphous solid dispersion development, or permeability assessments in Caco-2 cell models. Its established purity specification of ≥95% ensures reproducible starting material for such pre-formulation work.

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